molecular formula C10H23NaO4S B8119737 Sodium decane-1-sulfonate hydrate

Sodium decane-1-sulfonate hydrate

Cat. No.: B8119737
M. Wt: 262.34 g/mol
InChI Key: FDTSKRWBHHUIRQ-UHFFFAOYSA-M
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Description

Chemical Identity and Properties
Sodium decane-1-sulfonate hydrate (C₁₀H₂₁NaO₃S·H₂O) is a linear alkyl sulfonate surfactant with a 10-carbon hydrophobic chain and a hydrophilic sulfonate group. Its molecular weight is 244.33 g/mol (anhydrous basis: 226.33 g/mol) . This compound is widely used in industrial and pharmaceutical applications, including:

  • Detergents and emulsifiers: Stabilizes emulsions and reduces surface tension .
  • Chromatography: Acts as an ion-pairing agent in high-performance liquid chromatography (HPLC) due to its purity (>99.0%) .
  • Personal care products: Enhances solubility and formulation stability .

Properties

IUPAC Name

sodium;decane-1-sulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3S.Na.H2O/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;;/h2-10H2,1H3,(H,11,12,13);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTSKRWBHHUIRQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCS(=O)(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 1-Bromodecane with Sodium Sulfite

The core synthesis route involves the nucleophilic substitution of 1-bromodecane with sodium sulfite (Na₂SO₃) under reflux conditions. This method, adapted from analogous protocols for shorter-chain alkyl sulfonates, proceeds via the following reaction:

C10H21Br+Na2SO3C10H21SO3Na+NaBr\text{C}{10}\text{H}{21}\text{Br} + \text{Na}2\text{SO}3 \rightarrow \text{C}{10}\text{H}{21}\text{SO}_3\text{Na} + \text{NaBr}

Reaction Conditions

  • Molar Ratios : A 1:1 molar ratio of 1-bromodecane to sodium sulfite is typical, though excess sodium sulfite (up to 1:1.2) improves yield by driving the reaction to completion.

  • Catalysts : Tetrapropylammonium bromide (0.4–0.6 mol% relative to Na₂SO₃) enhances reaction kinetics by facilitating phase transfer between aqueous and organic layers.

  • Temperature and Duration : Reflux at 190–210°C for 16–24 hours achieves >90% conversion, with prolonged heating reducing byproducts like dialkyl sulfones.

Table 1: Optimization of Sulfonation Parameters

ParameterRangeImpact on Yield/Purity
Na₂SO₃ : 1-Bromodecane1:1 to 1:1.2Higher ratios reduce unreacted bromide
Catalyst Concentration0.4–0.6 mol%Accelerates reaction rate by 30%
Reaction Time16–24 hours>24 hours increases side products

Alternative Pathways: Sulfonation of Decanol Derivatives

While less common, decanol sulfonation using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) has been reported for laboratory-scale production. However, this method is less favored industrially due to handling challenges and lower yields (~60–70%) compared to bromide-based routes.

Purification and Hydrate Formation

Crude Product Isolation

Post-reaction mixtures are concentrated via rotary evaporation under reduced pressure (20–50 mmHg) to remove water and unreacted bromodecane. The residual solid is dried at 80–105°C and ground into a fine powder.

Soxhlet Extraction and Recrystallization

To achieve HPLC-grade purity (>98%):

  • Soxhlet Extraction : The crude product is packed into a thimble and extracted with absolute ethanol (6 mL/g crude product) for 12–18 hours to remove sodium bromide and organic impurities.

  • Recrystallization : The extract is dissolved in hot ethanol (1:10 w/v), filtered through activated charcoal, and cooled to 4°C to precipitate pure sodium decane-1-sulfonate. Hydrate forms are obtained by adjusting the ethanol-water ratio during crystallization.

Table 2: Solubility Data for Purification

Solvent SystemSolubility (g/100 mL, 20°C)Notes
Water25.8Forms hydrate at >5% concentration
Ethanol4.2Preferred for recrystallization
Ethanol-Water (1:1)12.6Optimized for hydrate crystallization

Drying and Hydrate Control

Final drying under vacuum (80°C, 100 mmHg) produces the anhydrous form. To retain hydration, partial drying at 40–50°C or storage in a desiccator with 30–50% relative humidity is recommended.

Characterization and Quality Control

Spectroscopic Analysis

  • IR Spectroscopy : Strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S-O symmetric stretch) confirm sulfonate group formation.

  • UV-Vis : A 5% aqueous solution shows absorbance <0.05 AU at 210 nm, meeting HPLC-grade specifications.

Chromatographic Purity

HPLC analysis (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) reveals a single peak with retention time 8.2 minutes, correlating to >99.6% purity.

Industrial-Scale Production Considerations

Catalytic Efficiency and Cost

Tetrapropylammonium bromide reduces reaction time by 30% compared to uncatalyzed reactions, though its cost necessitates recovery via distillation from spent reaction mixtures.

Applications in Analytical Chemistry

HPLC Ion-Pairing Agent

At 10–20 mM in mobile phases, sodium decane-1-sulfonate hydrate improves peak symmetry for basic analytes (e.g., amines) by masking silanol interactions on C18 columns.

Critical Micelle Concentration (CMC)

The CMC in water is 4.1 mM at 25°C, with micelles reducing interfacial tension to 32 mN/m, enabling its use as a surfactant in microemulsion chromatography .

Chemical Reactions Analysis

Types of Reactions: Sodium decane-1-sulfonate hydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in ion-pair formation reactions, which are crucial for its role in chromatography .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted decane derivatives and ion-pair complexes that are useful in analytical separations .

Scientific Research Applications

Analytical Chemistry

Sodium decane-1-sulfonate is primarily utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC). This application is critical for the separation and analysis of peptides, proteins, and other organic compounds.

HPLC Applications

Application TypeDescription
Ion-Pair Chromatography Enhances the retention of anionic and neutral compounds during HPLC analysis.
Peptide Analysis Increases the resolution of peptide separations, allowing for better identification and quantification.

Case studies have demonstrated that using sodium decane-1-sulfonate as an ion-pairing agent can yield significant improvements in peak resolution and retention time for various analytes. For instance, a study showed that the incorporation of sodium decane-1-sulfonate resulted in a tenfold increase in the yield of defined ubiquitin-protein conjugates during protein analysis .

Biological Research

In biological contexts, sodium decane-1-sulfonate serves as a surfactant that can facilitate various biochemical reactions and processes.

Biochemical Applications

Application TypeDescription
Surfactant in Biochemical Reactions Acts as a stabilizing agent for proteins and enzymes, enhancing their activity and stability.
Protein Conjugation Used to generate ubiquitin-protein conjugates effectively, which are essential for studying protein interactions and functions.

Research has indicated that sodium decane-1-sulfonate can significantly enhance the solubility and stability of certain proteins in aqueous solutions, making it valuable for enzyme assays and protein purification processes .

Industrial Applications

Sodium decane-1-sulfonate is also employed in various industrial applications due to its surfactant properties.

Industrial Uses

Application TypeDescription
Detergents Utilized in formulating cleaning products due to its ability to lower surface tension and enhance wetting properties.
Emulsifiers Serves as an emulsifying agent in food processing and cosmetics, improving texture and stability.

The compound's effectiveness as a detergent has been documented in several formulations where it aids in emulsifying oils and fats, thus enhancing cleaning efficiency .

Toxicological Insights

  • The compound has shown low acute toxicity levels in animal studies, with an LD50 value indicating a relatively safe profile when used according to recommended guidelines .
  • It is advisable to handle sodium decane-1-sulfonate with standard laboratory safety precautions to minimize exposure risks.

Mechanism of Action

Sodium decane-1-sulfonate hydrate exerts its effects primarily through its ability to form ion pairs with positively charged analytes. This ion-pair formation enhances the separation and resolution of analytes in chromatographic techniques. The sulfonate group interacts with cationic species, facilitating their retention on chromatographic columns .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Chain Length Key Applications
Sodium hexane-1-sulfonate hydrate C₆H₁₃NaO₃S·H₂O 206.23 C6 HPLC ion-pairing agent
Sodium octane-1-sulfonate hydrate C₈H₁₇NaO₃S·H₂O 234.29 C8 Detergents, chromatography
This compound C₁₀H₂₁NaO₃S·H₂O 244.33 C10 Pharmaceuticals, emulsions
Sodium dodecane-1-sulfonate C₁₂H₂₅NaO₃S 288.38 C12 Industrial surfactants

Key Findings:

Chain Length and Solubility :

  • Shorter-chain sulfonates (C6–C8) exhibit higher water solubility due to reduced hydrophobic interactions. Sodium hexane-1-sulfonate hydrate is highly soluble, making it ideal for HPLC .
  • This compound balances moderate solubility with surfactant efficiency, suited for emulsions .
  • Longer chains (C12) like sodium dodecane-1-sulfonate have lower solubility but superior micelle stability .

Critical Micelle Concentration (CMC) :

  • CMC decreases with increasing chain length. This compound (C10) has a lower CMC than C6/C8 analogs, enabling effective micelle formation at reduced concentrations .

Industrial vs. Pharmaceutical Use :

  • C6–C8 sulfonates are preferred in chromatography due to their purity and compatibility with mobile phases .
  • C10–C12 sulfonates are used in detergents and oil recovery for their robust surfactant properties .

Research Highlights

Chromatography Performance :

  • This compound meets USP 32 standards for purity, ensuring reliable separation of polar compounds like clenbuterol hydrochloride .
  • Compared to sodium octane-1-sulfonate hydrate, the C10 analog provides better retention for mid-polarity analytes .

Surfactant Efficiency :

  • This compound outperforms shorter-chain sulfonates in stabilizing oil-in-water emulsions, as its C10 chain enhances hydrophobic interactions .
  • Sodium dodecane-1-sulfonate (C12) is more effective in high-salinity environments but requires stringent handling due to environmental toxicity .

Q & A

Q. What are the standard methods for synthesizing and purifying sodium decane-1-sulfonate hydrate for analytical applications?

this compound is typically synthesized via sulfonation of decane followed by neutralization with sodium hydroxide. Purification involves recrystallization from aqueous ethanol to achieve ≥99.0% purity, as required for ion pair chromatography (IPC) . Analytical-grade material must comply with pharmacopeial standards, including tests for residual solvents and heavy metals .

Q. How is this compound utilized in ion pair chromatography (IPC), and what are the critical parameters for method optimization?

In IPC, this compound acts as an ion-pairing agent to separate polar compounds (e.g., amino acids, pharmaceuticals). A typical mobile phase includes 0.24 mg/mL of the compound in a buffered solution (e.g., 11.04 g NaH₂PO₄ in 950 mL H₂O, pH adjusted to 2.8 with H₃PO₄) . Key parameters include pH (2.5–3.5), buffer concentration (10–50 mM), and column temperature (25–40°C) to optimize retention time and resolution .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 210 nm) or conductivity detection is commonly used. Sample preparation may involve solid-phase extraction (SPE) with C18 cartridges to remove interfering ions. Calibration curves should span 0.1–10 mg/mL, with R² ≥ 0.995 .

Advanced Research Questions

Q. How does this compound influence the thermodynamics and kinetics of gas hydrate formation compared to other surfactants?

While this compound is not directly studied in gas hydrate systems, analogous sulfonates (e.g., sodium dodecyl sulfate) reduce interfacial tension, enhancing gas-water contact and nucleation rates. Thermodynamic effects are minimal (<5% deviation in equilibrium pressure), but kinetic promotion can increase gas uptake by 20–30% at 0.1–0.5 mM concentrations . Advanced studies should employ high-pressure reactors (e.g., LARS simulator) to measure induction times and gas-to-hydrate conversion rates under controlled conditions .

Q. What are the challenges in reconciling contradictory data on sulfonate-based surfactants in hydrate formation studies?

Discrepancies arise from variations in experimental setups (e.g., stirring rates, pressure/temperature gradients) and impurities in surfactant batches. For example, sodium lignin sulfonate (SLS) shows negligible thermodynamic impact but increases water-to-hydrate conversion by 12–20% due to micelle-assisted mass transfer . To resolve contradictions, standardize protocols (e.g., ISO/TC 67 guidelines) and characterize surfactant purity via NMR or mass spectrometry .

Q. Can this compound act as a dual-function agent in simultaneous extraction and analysis of hydrophobic compounds?

Yes. In microextraction techniques (e.g., dispersive liquid-liquid microextraction), it forms ion pairs with analytes (e.g., PAHs, pesticides), improving partitioning into organic phases. Optimize by varying pH (2.0–6.0) and salt concentration (0.1–1.0 M NaCl). Recovery rates >90% are achievable with 0.5 mM sulfonate concentrations .

Q. What mechanistic insights explain the role of alkyl chain length in sulfonate surfactants for hydrate or micelle formation?

Longer alkyl chains (e.g., C10 in sodium decane-1-sulfonate vs. C12 in SDS) enhance hydrophobic interactions, lowering critical micelle concentration (CMC) and stabilizing hydrate nuclei. Molecular dynamics simulations show C10 sulfonates reduce interfacial free energy by 15–20% compared to shorter-chain analogs (C6–C8), accelerating nucleation kinetics .

Methodological Considerations

Q. How to mitigate interference from this compound in spectroscopic analyses?

  • UV-Vis : Use background subtraction with a blank mobile phase.
  • Mass spectrometry : Employ post-column ion suppression or switch to volatile ion-pairing agents (e.g., trifluoroacetic acid) .
  • NMR : Deuterated solvents and presaturation pulses can suppress surfactant signals .

Q. What are the best practices for ensuring reproducibility in sulfonate-mediated hydrate experiments?

  • Use ultrapure water (resistivity ≥18.2 MΩ·cm) to avoid ionic contaminants.
  • Pre-equilibrate solutions at target temperatures (±0.1°C) for 24 hours.
  • Monitor pressure decay rates with high-resolution transducers (accuracy ±0.01 MPa) .

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